Fmoc-Citrulline-Para-Aminobenzyl-OH, commonly referred to as Fmoc-Cit-PAB-OH, is a chemical compound utilized primarily in the field of peptide synthesis and drug development. This compound belongs to a class of linkers that facilitate the attachment of cytotoxic drugs to antibodies, enhancing the therapeutic efficacy of antibody-drug conjugates. It is characterized by its unique structure, which includes a fluorene-9-methyloxycarbonyl (Fmoc) protecting group, citrulline as the amino acid component, and a para-aminobenzyl moiety.
Fmoc-Cit-PAB-OH is classified as a peptide linker and is sourced from various chemical suppliers specializing in research chemicals. Its molecular formula is with a molecular weight of 502.57 g/mol . The compound is typically obtained in high purity (>97%) from commercial vendors and is stored under refrigerated conditions to maintain stability.
The synthesis of Fmoc-Cit-PAB-OH can be achieved through several established methods, predominantly utilizing solid-phase peptide synthesis (SPPS). The process typically involves:
In one study, the synthesis was performed in solution phase for intermediates followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC) . Yields for intermediates were reported at approximately 77% for Fmoc-Val-Cit-OH and 84% for the final product after purification steps.
The molecular structure of Fmoc-Cit-PAB-OH features:
The compound typically appears as a white to orange crystalline powder, with a melting point that varies depending on purity and hydration state . NMR spectroscopy confirms its structural integrity post-synthesis.
Fmoc-Cit-PAB-OH participates in various chemical reactions, primarily involving:
These reactions are fundamental in developing effective antibody-drug conjugates where controlled release of cytotoxic agents is desired.
The mechanism of action for Fmoc-Cit-PAB-OH involves its role as a cleavable linker in antibody-drug conjugates. Upon internalization by target cells:
Studies have shown that these linkers enhance stability in plasma while ensuring rapid payload release upon reaching target cells.
These properties are critical for its application in pharmaceutical formulations where consistency and reliability are paramount.
Fmoc-Cit-PAB-OH has significant applications in:
Fmoc-Cit-PAB-OH (N-(9-fluorenylmethoxycarbonyl)-L-citrulline-para-aminobenzyl alcohol) is a critical building block for cleavable linkers in antibody-drug conjugates (ADCs). Its synthesis via Fmoc-based SPPS requires strategic resin selection and coupling protocols to preserve stereochemical integrity. The 2-chlorotrityl chloride (2-CTC) resin is preferred for anchoring carboxylates due to its high acid lability (cleavable with 1–5% acetic acid in dichloromethane), preventing premature linker detachment during synthesis [7]. Alternatively, Rink amide resin enables C-terminal amide formation but requires milder acids (e.g., 20% hexafluoroisopropanol) to avoid degradation byproducts [7].
Coupling reactions employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)/DIPEA in DMF at 0.1–0.2 M concentrations, achieving >98% efficiency per step for Cit-PAB-OH elongation. The Fmoc group is deprotected using 20% piperidine/DMF, with reaction completion monitored by Kaiser tests. Post-synthesis, cleavage from resin releases Fmoc-Cit-PAB-OH with high purity (>90%), minimizing solution-phase impurities [4] [7].
Table 1: Resin Selection for Fmoc-Cit-PAB-OH SPPS
Resin Type | Anchoring Group | Cleavage Conditions | Advantages |
---|---|---|---|
2-Chlorotrityl Chloride | Carboxylate | 1–5% AcOH in DCM | Acid-sensitive; minimal epimerization |
Rink Amide | Amide | 20% HFIP in DCM | Ideal for C-terminal amides |
Sieber Amide | Amide | 1% TFA in DCM | Rapid cleavage; low steric hindrance |
Solution-phase synthesis offers scalability for multi-gram production of Fmoc-Cit-PAB-OH. A validated route involves:
Critical to this method is temperature control (0–5°C during coupling) to suppress racemization. Post-reaction, the crude product is precipitated in ice-cold diethyl ether and purified via flash chromatography (3–12% MeOH/CH₂Cl₂) or preparative HPLC. Isolated yields reach 60–80% at intermediate scales, though solvent consumption remains a challenge for industrial applications [4] [5].
Epimerization at the citrulline α-carbon during Fmoc-Cit-PAB-OH synthesis is a major concern, as even 5% epimerization reduces ADC efficacy. The primary mechanism involves oxazolone intermediate formation when activating the Cit-PAB-OH carboxylate (e.g., for Val-Cit dipeptide coupling). Under basic conditions, this oxazolone racemizes via a conjugate base, leading to D-citrulline contaminants [5] [9].
Strategies to suppress epimerization include:
Studies confirm that synthesizing Fmoc-Cit-PAB-OH before dipeptide elongation (e.g., for Val-Cit-PAB) minimizes stereochemical degradation, yielding >98% enantiomeric excess (ee) [5] [9].
Table 2: Epimerization Suppression Tactics
Strategy | Conditions | Epimerization Rate | Diastereomeric Ratio |
---|---|---|---|
Cit-PAB-OH activation | HATU/DIPEA, 25°C | 15–20% | 4:1 (L:D) |
Fmoc-Val-OSu + H-Cit-PAB-OH | DMF, 0°C | <1% | 99:1 (L:D) |
PyBOP activation | −20°C, 0.5 h | 0.8% | 99.2:0.8 |
Scaling Fmoc-Cit-PAB-OH to kilogram quantities faces three key hurdles:
Process optimizations from Genentech and academic groups demonstrate improved routes:
Table 3: Scalability Challenges and Solutions
Challenge | Traditional Approach | Optimized Industrial Approach | Yield Improvement |
---|---|---|---|
Citrulline protection | Fmoc-Cl, 2-step | Fmoc-OSu, one-pot | 85% → 95% |
PAB-OH coupling | EEDQ, 25°C | HATU, −20°C | 60% → 85% |
Purification | RP-HPLC | Ethanol/water crystallization | 65% → 89% |
The development of epimerization-resistant, solvent-efficient protocols positions Fmoc-Cit-PAB-OH as a sustainable ADC linker precursor for clinical manufacturing pipelines.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: